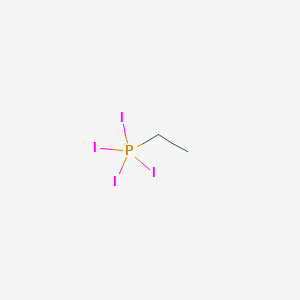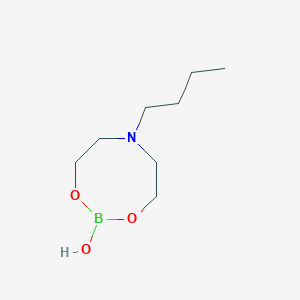
6-Butyl-1,3,6,2-dioxazaborocan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butyl-1,3,6,2-dioxazaborocan-2-ol is a heterocyclic compound that contains boron, nitrogen, and oxygen atoms within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-1,3,6,2-dioxazaborocan-2-ol typically involves the reaction of boronic acids with dialkanolamines. One common method involves the use of aryl- or methylboronic acids reacting with dialkanolamines under controlled conditions. For example, the treatment of (Me2NCH2CH2O)3B with MeN(CH2CH2OH)(CH2CPh2OH) can yield 2-[2-(dimethylamino)ethoxy]-1,3,6,2-dioxazaborocane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Butyl-1,3,6,2-dioxazaborocan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the boron center or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium (nBuLi), chlorodiphenylsilane, and benzaldehydes. Reaction conditions often involve low temperatures (e.g., -85°C) and the use of solvents like tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzaldehydes can yield pyridoxaboroles after hydrolysis .
Applications De Recherche Scientifique
6-Butyl-1,3,6,2-dioxazaborocan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex boron-containing compounds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with unique properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 6-Butyl-1,3,6,2-dioxazaborocan-2-ol involves its ability to form coordination bonds with nitrogen and oxygen atoms. This coordination can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridoxaboroles: These compounds are similar in structure and contain both pyridine and oxaborole rings.
Dioxazaborocanes: Other members of the dioxazaborocane family with different substituents on the ocane fragment.
Uniqueness
6-Butyl-1,3,6,2-dioxazaborocan-2-ol is unique due to its specific substituents and the resulting chemical properties. Its ability to form stable coordination bonds and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
89188-34-1 |
|---|---|
Formule moléculaire |
C8H18BNO3 |
Poids moléculaire |
187.05 g/mol |
Nom IUPAC |
6-butyl-2-hydroxy-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C8H18BNO3/c1-2-3-4-10-5-7-12-9(11)13-8-6-10/h11H,2-8H2,1H3 |
Clé InChI |
WULQQGVRQABFQI-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCN(CCO1)CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



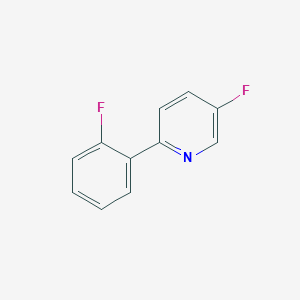
![2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl naphthalen-1-ylacetate](/img/structure/B14144177.png)

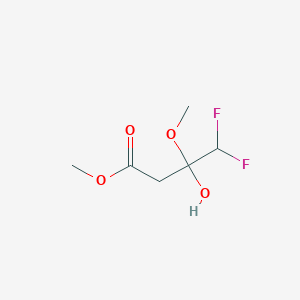

![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)
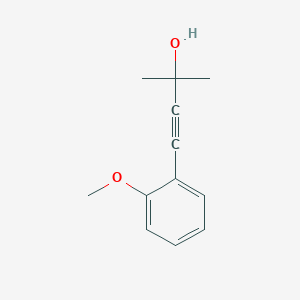

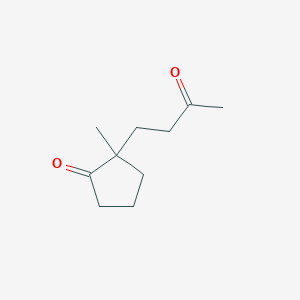
![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
